molecular formula C24H36O2 B10829893 Cannabidiol-C8

Cannabidiol-C8

Cat. No.: B10829893
M. Wt: 356.5 g/mol
InChI Key: HXPWAXPFMKPESR-LEWJYISDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cannabidiol-C8 involves the chemical modification of cannabidiol (CBD). One common method includes the alkylation of CBD with octyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cannabidiol-C8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced cannabinoids .

Scientific Research Applications

Cannabidiol-C8 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cannabinoids.

    Biology: Studied for its interactions with biological systems, including its effects on cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of cannabinoid-based products and formulations

Mechanism of Action

Cannabidiol-C8 exerts its effects through interactions with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2) and modulates the release of neurotransmitters. This interaction affects various physiological processes, including pain sensation, inflammation, and immune response . Additionally, this compound influences other molecular targets such as serotonin receptors and ion channels, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Delta-8-tetrahydrocannabinol (Delta-8-THC): A psychoactive cannabinoid with similar chemical structure but different pharmacological effects.

    Delta-9-tetrahydrocannabinol (Delta-9-THC): The primary psychoactive component in cannabis, known for its strong psychoactive effects.

    Cannabidiol (CBD): The non-psychoactive cannabinoid from which Cannabidiol-C8 is derived

Uniqueness

This compound is unique due to its synthetic nature and specific modifications that enhance its stability and solubility compared to natural cannabinoids. Its structural similarity to known phytocannabinoids makes it a valuable reference standard in research .

Properties

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

IUPAC Name

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-octylbenzene-1,3-diol

InChI

InChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-19-15-22(25)24(23(26)16-19)21-14-18(4)12-13-20(21)17(2)3/h14-16,20-21,25-26H,2,5-13H2,1,3-4H3/t20-,21+/m0/s1

InChI Key

HXPWAXPFMKPESR-LEWJYISDSA-N

Isomeric SMILES

CCCCCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O

Canonical SMILES

CCCCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O

Origin of Product

United States

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